
9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal is a chemical compound characterized by its unique structure, which includes a cyclohexene ring and a conjugated aldehyde chain
Preparation Methods
The synthesis of 9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with nona-2,4,6,8-tetraenal under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 9-(Cyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal include:
Retinyl acetate: Known for its role in vision and skin health.
Methyl-4-oxoretinoate: Used in various biochemical studies.
All-trans-retinal: Involved in the visual cycle and studied for its biological significance
Properties
CAS No. |
114489-88-2 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
9-(cyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C15H18O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h1-5,7,10-12,14H,6,8-9,13H2 |
InChI Key |
YIDAPFSDDIULEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
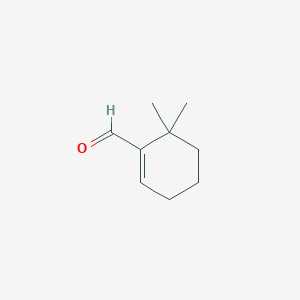
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
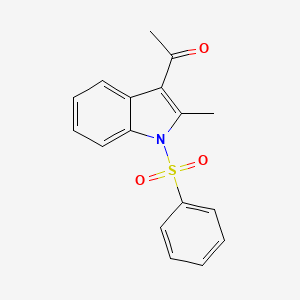
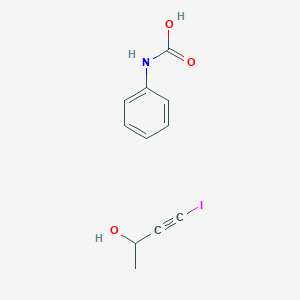
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
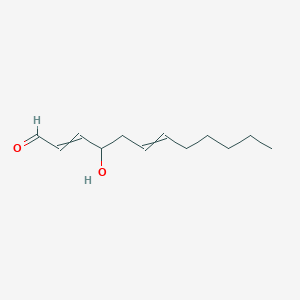
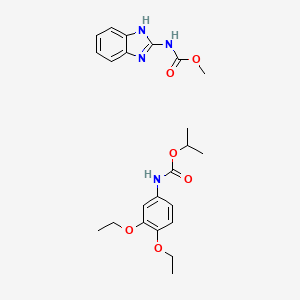
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
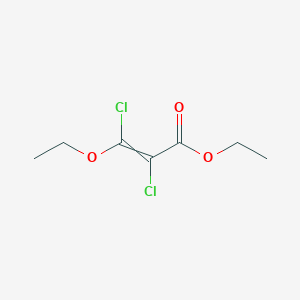
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
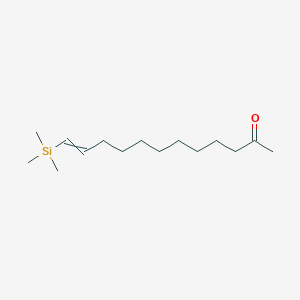
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
